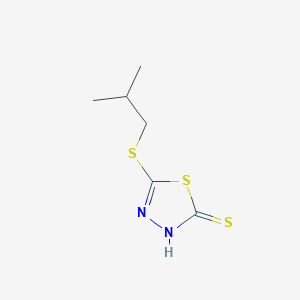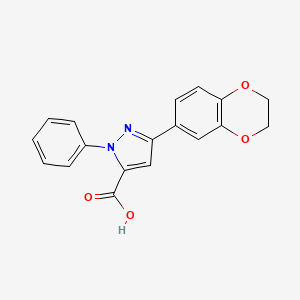
4-Méthylsulfonyl-1,1-dioxothiolan-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Methylsulfonyl-1,1-dioxothiolan-3-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfone groups and five-membered ring systems.
Biology: The compound is studied for its effects on various biological systems, particularly its herbicidal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in agriculture.
Industry: It is used in the formulation of herbicides for controlling weeds in various crops.
Analyse Biochimique
Biochemical Properties
4-Methylsulfonyl-1,1-dioxothiolan-3-ol plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, the hydroxyl group in 4-Methylsulfonyl-1,1-dioxothiolan-3-ol can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. The sulfone groups may also participate in redox reactions, influencing the oxidative state of the cellular environment .
Cellular Effects
The effects of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Methylsulfonyl-1,1-dioxothiolan-3-ol can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Methylsulfonyl-1,1-dioxothiolan-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Additionally, 4-Methylsulfonyl-1,1-dioxothiolan-3-ol can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol can change over time. The compound’s stability and degradation are crucial factors. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to its degradation. Long-term studies have shown that 4-Methylsulfonyl-1,1-dioxothiolan-3-ol can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved stress response. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without toxicity .
Metabolic Pathways
4-Methylsulfonyl-1,1-dioxothiolan-3-ol is involved in several metabolic pathways. It interacts with enzymes such as sulfatases and oxidoreductases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, 4-Methylsulfonyl-1,1-dioxothiolan-3-ol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its biochemical roles .
Méthodes De Préparation
The synthesis of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol involves several steps. One common synthetic route includes the reaction of a suitable thiol with a sulfonyl chloride under basic conditions to form the sulfone. This is followed by cyclization to form the five-membered ring structure. Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Methylsulfonyl-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups to thiols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The herbicidal activity of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol is primarily due to its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. By inhibiting HPPD, the compound disrupts the production of these essential molecules, leading to the death of the plant.
Comparaison Avec Des Composés Similaires
4-Methylsulfonyl-1,1-dioxothiolan-3-ol can be compared with other triketone herbicides such as mesotrione and tembotrione. While all these compounds inhibit HPPD, 4-Methylsulfonyl-1,1-dioxothiolan-3-ol is unique due to its specific structure, which includes a five-membered ring and two sulfone groups. This structural uniqueness contributes to its specific reactivity and herbicidal properties.
Similar Compounds
Mesotrione: Another triketone herbicide with a similar mode of action.
Tembotrione: A triketone herbicide used for post-emergence weed control.
Isoxaflutole: A herbicide that also inhibits HPPD but has a different chemical structure.
Propriétés
IUPAC Name |
4-methylsulfonyl-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5S2/c1-11(7,8)5-3-12(9,10)2-4(5)6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOUZKLQIAFCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CS(=O)(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371455 | |
| Record name | 3-Hydroxy-4-(methanesulfonyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53287-33-5 | |
| Record name | 3-Hydroxy-4-(methanesulfonyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methanesulfonyl-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)

![1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one](/img/structure/B1621438.png)



![5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid](/img/structure/B1621445.png)
